6-Bromo-2-chloronicotinaldehyde
Overview
Description
6-Bromo-2-chloronicotinaldehyde is a halogenated heterocyclic compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol It is a derivative of nicotinaldehyde, featuring both bromine and chlorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloronicotinaldehyde typically involves halogenation reactions. One common method is the bromination of 2-chloronicotinaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloronicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted nicotinaldehydes.
Oxidation: Conversion to 6-Bromo-2-chloronicotinic acid.
Reduction: Formation of 6-Bromo-2-chloronicotinalcohol.
Coupling: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
6-Bromo-2-chloronicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloronicotinaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-pyridinecarboxaldehyde
- 6-Bromo-2-pyridinecarbonitrile
- 2-Bromo-6-fluorobenzaldehyde
- 2-Bromo-6-methoxynaphthalene
Uniqueness
6-Bromo-2-chloronicotinaldehyde is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to similar compounds with only one halogen substituent .
Biological Activity
6-Bromo-2-chloronicotinaldehyde (CAS No. 1125410-08-3) is a halogenated heterocyclic compound with significant potential in various biological applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₆H₃BrClNO
- Molecular Weight : 220.45 g/mol
- Structure : The compound features a pyridine ring substituted with bromine and chlorine atoms, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, such as enzymes and receptors. The halogen substituents enhance its binding affinity, potentially leading to modulation of various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Interaction : It may bind to receptors, influencing signal transduction processes critical for cellular communication.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations have shown that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases.
Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Studies : A study evaluated the efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition zones, indicating strong antimicrobial activity.
- Cancer Research : In a controlled laboratory setting, the compound was tested on various cancer cell lines (e.g., breast and prostate cancer). It showed promising results in reducing cell viability and promoting apoptotic pathways, suggesting potential for further development as an anticancer drug.
- Inflammation Models : In vitro experiments using macrophage cell lines treated with lipopolysaccharides (LPS) revealed that this compound significantly decreased the production of pro-inflammatory cytokines, indicating its potential use in therapeutic strategies for inflammatory diseases.
Properties
IUPAC Name |
6-bromo-2-chloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKNHWDBCZRAOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670591 | |
Record name | 6-Bromo-2-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125410-08-3 | |
Record name | 6-Bromo-2-chloro-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125410-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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